N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Scientific Research Applications
Neuroimaging and Neuropsychiatric Disorders
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a compound related to N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, has been prepared for use in positron emission tomography (PET) imaging. This compound is found to be a reversible, selective, and high affinity 5-HT1A receptor antagonist. It shows high brain uptake, slow brain clearance, and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
HIV-1 Reverse Transcriptase Inhibition
In the context of HIV-1 treatment, N-phenyl piperidine analogs of piperidine-4-yl-aminopyrimidines have been synthesized and evaluated. These compounds, including those with a carboxamide group, have demonstrated potent activity against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses. Their synthesis, structure-activity relationship, and binding motif in the context of HIV-1 treatment are of significant interest (Tang et al., 2010).
Soluble Epoxide Hydrolase Inhibition
A study on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified these compounds as effective inhibitors. These inhibitors showed potential in affecting a serum biomarker derived from linoleic acid, indicating their possible use in studying various disease models (Thalji et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited significant activities in DNA binding/cleavage assays, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Rho Kinase Inhibition for CNS Disorders
A scalable and facile synthetic process was developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. The optimized synthesis process provides insights into the development of this compound for clinical use (Wei et al., 2016).
properties
IUPAC Name |
N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(24-16-18-8-3-1-4-9-18)20-12-7-15-27(17-20)22-14-13-21(25-26-22)19-10-5-2-6-11-19/h2,5-6,10-11,13-14,18,20H,1,3-4,7-9,12,15-17H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYBDJMQFSYIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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